2,7-Dimethylocta-1,6-dien-3-OL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Linalool can be synthesized through various methods. One common method involves the separation of linalool from essential oils of plants such as lavender, coriander, and sweet basil . Another method involves the chemical synthesis from pinene, a compound found in pine trees .
Industrial Production Methods
Industrial production of linalool typically involves the extraction from plant sources or chemical synthesis. The extraction process includes steam distillation of essential oils, followed by purification steps to isolate linalool . Chemical synthesis methods may involve the use of catalysts and specific reaction conditions to achieve high yields of linalool .
Chemical Reactions Analysis
Types of Reactions
Linalool undergoes various chemical reactions, including:
Oxidation: Linalool can be oxidized to form linalool oxide and other derivatives.
Reduction: Hydrogenation of linalool produces dihydrolinalool and tetrahydrolinalool.
Substitution: Linalool can react with acids to form esters such as linalyl acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation reactions typically use hydrogen gas and a metal catalyst such as palladium.
Substitution: Esterification reactions often use carboxylic acids and an acid catalyst.
Major Products
Oxidation: Linalool oxide, linalyl hydroperoxide.
Reduction: Dihydrolinalool, tetrahydrolinalool.
Substitution: Linalyl acetate, linalyl formate.
Scientific Research Applications
Linalool has a wide range of applications in scientific research:
Mechanism of Action
Linalool exerts its effects through various molecular targets and pathways. It acts as an antagonist of the glutamatergic transmission and the NMDA receptor subunit 3A . This interaction leads to its neurotoxic effects on insects and its sedative properties in humans .
Comparison with Similar Compounds
Linalool is similar to other monoterpenoids such as geraniol and nerol. it is unique due to its distinct floral scent and its wide range of applications . Similar compounds include:
Geraniol: Another monoterpenoid with a rose-like scent.
Nerol: A cis-isomer of geraniol with a similar scent.
Linalyl acetate: An ester of linalool with a fruity scent.
Linalool’s versatility and pleasant aroma make it a valuable compound in various fields.
Properties
CAS No. |
22410-72-6 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,7-dimethylocta-1,6-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-10(11)9(3)4/h6,10-11H,3,5,7H2,1-2,4H3 |
InChI Key |
MOANGYVAQJTAAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C(=C)C)O)C |
Origin of Product |
United States |
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